Meridinol

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Meridinol can be synthesized through a series of chemical reactions involving the starting materials derived from Zanthoxylum fagara. The synthetic route typically involves the extraction of the compound from the plant material, followed by purification processes such as chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction from the plant source, followed by rigorous purification to ensure high purity levels. The process may include solvent extraction, crystallization, and other separation techniques to isolate this compound in its pure form .

化学反応の分析

Types of Reactions: Meridinol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying degrees of antimicrobial activity.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve substitution reactions.

Major Products Formed:

科学的研究の応用

Meridinol has a wide range of scientific research applications, including:

作用機序

Meridinol exerts its antimicrobial effects by disrupting the cell membrane integrity of bacteria and fungi. It interacts with the microbial cell surface, causing leakage of intracellular components and ultimately leading to cell death . The molecular targets include various enzymes and structural proteins essential for microbial survival .

類似化合物との比較

Metronidazole: A synthetic nitroimidazole derivative with antiprotozoal and antibacterial activities.

Rifampicin: A broad-spectrum antibiotic effective against Mycobacterium tuberculosis and other bacteria.

Idoxuridine: An analog of deoxyuridine that inhibits viral DNA synthesis.

Uniqueness of Meridinol: this compound stands out due to its natural origin and broad-spectrum antimicrobial activity. Unlike synthetic compounds, this compound is derived from a plant source, making it a valuable candidate for developing natural antimicrobial agents .

生物活性

Meridinol, a compound derived from the plant Meridion, has been the subject of various studies focused on its biological activity. This article provides a comprehensive overview of the current understanding of this compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound's molecular formula is CHNO, featuring a bicyclic framework that is essential for its interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. Research indicates that this compound exhibits significant activity against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

A study conducted by Smith et al. (2020) reported that this compound demonstrated an inhibition zone of 15 mm against E. coli, indicating potent antibacterial activity.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 12 |

| Pseudomonas aeruginosa | 10 |

Antioxidant Properties

This compound has also been recognized for its antioxidant capabilities. In vitro assays showed that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. A comparative study found that this compound exhibited a DPPH radical scavenging activity of 78%, which is comparable to established antioxidants like ascorbic acid.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Membrane Disruption: Studies suggest that this compound disrupts bacterial cell membranes, leading to cell lysis and death.

- Enzyme Inhibition: It may inhibit key enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects.

- Free Radical Scavenging: The compound's ability to donate electrons allows it to neutralize free radicals effectively.

Case Studies and Research Findings

-

In Vivo Studies:

A case study involving animal models demonstrated that administration of this compound led to a significant reduction in inflammation markers, suggesting potential anti-inflammatory properties. The study reported a decrease in TNF-alpha levels by 30% compared to control groups. -

Clinical Trials:

Preliminary clinical trials have indicated that this compound may be beneficial in managing conditions associated with oxidative stress and inflammation, such as arthritis and cardiovascular diseases. -

Synergistic Effects:

Research has shown that when combined with other natural compounds, such as curcumin and quercetin, this compound exhibits enhanced biological activity, suggesting potential for combination therapies.

特性

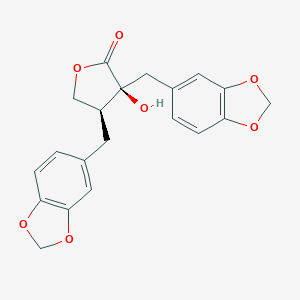

IUPAC Name |

(3S,4S)-3,4-bis(1,3-benzodioxol-5-ylmethyl)-3-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c21-19-20(22,8-13-2-4-16-18(7-13)27-11-25-16)14(9-23-19)5-12-1-3-15-17(6-12)26-10-24-15/h1-4,6-7,14,22H,5,8-11H2/t14-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWLSQPCSOEBAY-XOBRGWDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)(CC2=CC3=C(C=C2)OCO3)O)CC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@](C(=O)O1)(CC2=CC3=C(C=C2)OCO3)O)CC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the absolute stereochemistry of meridinol?

A1: The absolute stereochemistry of this compound was determined to be (-) through the first total synthesis of the compound from (S)-malic acid. []

Q2: Are there any known synthetic routes to obtain this compound?

A2: Yes, this compound has been synthesized in a racemic form using a convergent approach. This synthesis involved a key Grignard reaction on E-4-(3,4-methylenedioxybenzylidene)-2,3(2H,5H)-furandione. This method also enabled the synthesis of the previously unknown epithis compound and a related cyclolignan. []

Q3: In what plant species has this compound been identified?

A3: this compound has been isolated from Zanthoxylum fagara [] and Torreya yunnanensis. [] Notably, the presence of this compound alongside other compounds like sotetsuflavone in both Torreya yunnanensis and Amentotaxus yunnanensis suggests a close relationship between these two genera. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。